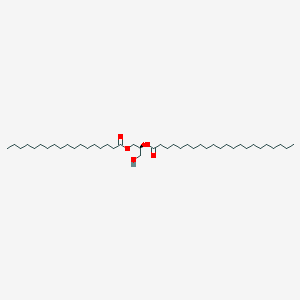

1-Octadecanoyl-2-docosanoyl-sn-glycerol

Description

Properties

Molecular Formula |

C43H84O5 |

|---|---|

Molecular Weight |

681.1 g/mol |

IUPAC Name |

[(2S)-1-hydroxy-3-octadecanoyloxypropan-2-yl] docosanoate |

InChI |

InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-20-21-22-24-26-28-30-32-34-36-38-43(46)48-41(39-44)40-47-42(45)37-35-33-31-29-27-25-23-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3/t41-/m0/s1 |

InChI Key |

IMCGKQALNIGVRI-RWYGWLOXSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCCCCCCCC |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Profiling & Formulation Potential of 1-Stearoyl-2-Behenoyl-sn-Glycerol (SBG)

An In-depth Technical Guide on the Physicochemical Properties of 1-Stearoyl-2-Behenoyl-Glycerol (SBG)

Executive Summary: The "Imperfect" Lipid for Perfect Delivery

In the landscape of lipid-based drug delivery, 1-stearoyl-2-behenoyl-sn-glycerol (SBG) represents a high-value, asymmetric diacylglycerol (DAG). Unlike symmetric lipids (e.g., Distearin) that form highly ordered, perfect crystals, SBG introduces a controlled chain-length mismatch (CLM) between the C18 (Stearic) and C22 (Behenic) acyl chains.

This guide details the physicochemical properties of SBG, emphasizing its critical role in Nanostructured Lipid Carriers (NLCs) . The structural asymmetry of SBG creates permanent lattice defects—"pockets" within the lipid matrix—that significantly increase drug loading capacity and prevent the "drug expulsion" phenomenon common in symmetric lipid systems.

Molecular Architecture & Theoretical Basis

Structural Analysis

SBG is a 1,2-diacyl-sn-glycerol.[1][2][3] Its distinct behavior arises from the specific positioning of two saturated fatty acids with a 4-carbon differential.

-

Backbone: sn-Glycerol[2]

-

Position sn-1: Stearic Acid (C18:0) – Moderate melting point, provides fluidity modulation.

-

Position sn-2: Behenic Acid (C22:0) – High melting point, drives solid-state stability.

-

Position sn-3: Free Hydroxyl (-OH) – Critical for interfacial activity and hydrogen bonding.

The Chain Length Mismatch (CLM) Effect

In symmetric lipids (e.g., 1,2-Dibehenin), the methyl terminal planes align perfectly, favoring the densest Triclinic (

Physicochemical Property Profile

Note: Specific empirical constants for pure SBG are rare in public literature. The values below are derived from validated Structure-Property Relationships (SPR) of homologous asymmetric DAGs.

Table 1: Physicochemical Specifications

| Property | Value / Characteristic | Mechanistic Insight |

| Molecular Formula | Asymmetric saturated DAG.[4] | |

| Molecular Weight | ~679.1 g/mol | High MW contributes to solid-state stability. |

| Predicted Melting Point | 74°C – 78°C (Stable | Higher than Stearic acid (69°C) due to H-bonding of the free -OH group; lower than Dibehenin (~83°C) due to asymmetry. |

| HLB Value | ~3.5 – 4.0 (Estimated) | Lipophilic; acts as a W/O emulsifier or lipid core component. |

| Solubility | Soluble: Chloroform, THF, hot Ethanol.Insoluble: Water. | Requires heating >80°C for incorporation into aqueous dispersions. |

| Polymorphism |

Polymorphic Behavior & Kinetics

Understanding the phase transition of SBG is critical for processing. The material does not simply "melt"; it transitions through distinct crystalline sub-cells.[5]

Diagram 1: Polymorphic Transition Pathways

This diagram illustrates the kinetic barriers SBG faces. Unlike symmetric lipids, the transition to the "Perfect"

Figure 1: Kinetic pathway of SBG crystallization. The chain length mismatch creates a "kinetic trap" at the

Experimental Characterization Protocols

To validate the quality and phase behavior of SBG in your formulation, use the following self-validating protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset melting temperature and identify polymorphic purity.

-

Sample Prep: Weigh 3–5 mg of SBG into an aluminum pan; hermetically seal.

-

Erase Thermal History: Heat to 90°C (hold for 5 min) to destroy existing nuclei.

-

Cooling Scan: Cool at 5°C/min to 20°C. Observe the exothermic peak (crystallization).

-

Expectation: A sharp peak ~50–55°C indicates

-form crystallization.

-

-

Heating Scan: Heat at 5°C/min back to 90°C.

-

Expectation: Look for a small endotherm (melting of

) followed immediately by an exotherm (recrystallization to

-

-

Validation: If a single peak appears >80°C, the sample may be rich in 1,2-Dibehenin (impurity).

X-Ray Diffraction (XRD)

Objective: Confirm the "Imperfect Crystal" lattice (Orthorhombic packing).

-

Wide Angle X-Ray Scattering (WAXS):

-

Scan range:

. -

Target Signature: Two strong diffraction peaks at 3.8 Å and 4.2 Å . This "Short Spacing" pattern confirms Orthorhombic (

) packing. -

Failure Mode: A single strong peak at 4.6 Å indicates Hexagonal (

) (unstable), while a strong peak at 4.6 Å + distinct lines at 3.7/3.8 Å indicates Triclinic (

-

Synthesis & Production Considerations

Chemical synthesis of 1,2-DAGs is prone to acyl migration, leading to the thermodynamically stable (but biologically different) 1,3-isomer. Enzymatic synthesis is strictly recommended.

Diagram 2: Regioselective Enzymatic Synthesis Workflow

This workflow utilizes a 1,3-specific lipase to ensure the sn-2 position is correctly esterified without migration.

Figure 2: Biocatalytic route for SBG production minimizing acyl migration.

References

- Small, D. M. (1986). The Physical Chemistry of Lipids: From Alkanes to Phospholipids. Plenum Press. (Foundational text on lipid polymorphism and chain packing).

-

Sato, K. (2001). Crystallization behaviour of fats and lipids — a review. Chemical Engineering Science, 56(7), 2255-2265.

-

Müller, R. H., et al. (2002). Solid lipid nanoparticles (SLN) and nanostructured lipid carriers (NLC) in cosmetic and dermatological preparations. Advanced Drug Delivery Reviews, 54(1), S131-S155. (Establishes the "imperfect crystal" theory for NLCs).

- Larsson, K. (1994). Lipids: Structure, Physical Properties and Functionality. The Oily Press.

-

PubChem Compound Summary. (2023). 1,2-Distearoyl-sn-glycerol (Data used for homologous interpolation).

Sources

- 1. The preparation of 2-O-[1’-14C]arachidonoyl-1-O-stearoyl-sn-glycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-Stearoyl-2-arachidonoyl-SN-glycerol | C41H72O5 | CID 6438587 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of a mixed chain diacylglycerol, 1-stearoyl-3-oleyl-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

1-Octadecanoyl-2-docosanoyl-sn-glycerol as a signaling lipid

An In-depth Technical Guide on the Investigation of 1-Octadecanoyl-2-docosanoyl-sn-glycerol as a Putative Signaling Lipid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerols (DAGs) are critical second messengers, primarily known for their role in activating Protein Kinase C (PKC) and other signaling proteins. While the canonical signaling DAG, sn-1-stearoyl-2-arachidonoyl-glycerol (SAG), is well-studied, the functional roles of the vast diversity of other DAG species remain largely unexplored. This guide focuses on a specific, less-studied species, 1-octadecanoyl-2-docosanoyl-sn-glycerol, a saturated, long-chain DAG. The limited direct research on this molecule necessitates a forward-looking, investigative approach. This document provides the theoretical framework and detailed experimental protocols to investigate its potential as a novel signaling lipid. We will delve into the rationale behind key experimental choices, from advanced mass spectrometry for quantification to cell-based functional assays, providing a comprehensive roadmap for researchers aiming to uncover new signaling paradigms in lipid biology.

Part 1: The Rationale for Investigating Novel DAG Species

The "DAG-PKC" signaling axis is a cornerstone of cellular regulation, influencing processes from cell proliferation and differentiation to apoptosis. However, the oversimplification of DAG as a single molecular entity has likely obscured a far more intricate signaling landscape. The specific fatty acyl composition of a DAG molecule can profoundly influence its biophysical properties, subcellular localization, and interaction with effector proteins.

1-Octadecanoyl-2-docosanoyl-sn-glycerol possesses two saturated fatty acids: stearic acid (18:0) at the sn-1 position and behenic acid (22:0) at the sn-2 position. This structure imparts distinct physicochemical characteristics compared to the canonical SAG, which contains a polyunsaturated fatty acid. These differences form the basis of our hypothesis that 1-octadecanoyl-2-docosanoyl-sn-glycerol may have unique signaling functions.

Table 1: Comparative Physicochemical Properties of Selected Diacylglycerol Species

| Diacylglycerol Species | sn-1 Acyl Chain | sn-2 Acyl Chain | Total Carbons | Unsaturation | Predicted Membrane Fluidity |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | 18:0 | 20:4 | 38 | 4 | High |

| 1,2-Dioleoyl-sn-glycerol (DOG) | 18:1 | 18:1 | 36 | 2 | Moderate |

| 1-Octadecanoyl-2-docosanoyl-sn-glycerol | 18:0 | 22:0 | 40 | 0 | Low |

Part 2: A Proposed Signaling Pathway and Key Investigative Questions

We propose a hypothetical signaling pathway for 1-octadecanoyl-2-docosanoyl-sn-glycerol that can be systematically investigated. This pathway considers its potential generation, downstream effectors, and metabolic fate.

Caption: Hypothetical signaling pathway for 1-octadecanoyl-2-docosanoyl-sn-glycerol.

Key Investigative Questions:

-

Generation: Which phospholipase (e.g., specific PLC or PLD isoforms) is responsible for producing 1-octadecanoyl-2-docosanoyl-sn-glycerol in response to cellular stimuli?

-

Effector Binding: Does this specific DAG species exhibit preferential binding to and activation of particular PKC isoforms or other C1 domain-containing proteins (e.g., RasGRPs, Munc13s)?

-

Downstream Signaling: What are the downstream phosphorylation events or cellular responses uniquely triggered by the generation of 1-octadecanoyl-2-docosanoyl-sn-glycerol?

-

Metabolism: How is the signaling of 1-octadecanoyl-2-docosanoyl-sn-glycerol terminated? Is it preferentially metabolized by specific diacylglycerol kinases (DGKs) or lipases (DGLs)?

Part 3: Experimental Workflows and Protocols

A multi-faceted experimental approach is required to address the key investigative questions. The following workflows provide a comprehensive strategy.

Caption: A three-phase experimental workflow for investigating a novel signaling lipid.

Protocol 1: Quantification of 1-Octadecanoyl-2-docosanoyl-sn-glycerol by LC-MS/MS

Rationale: Accurate quantification is the bedrock of demonstrating that a lipid is a second messenger. Its levels must be shown to change in response to specific stimuli. Liquid chromatography-mass spectrometry (LC-MS/MS) provides the necessary specificity and sensitivity to distinguish between different DAG isomers.

Step-by-Step Methodology:

-

Cell Culture and Stimulation:

-

Plate cells (e.g., HEK293T, HeLa, or a cell line relevant to the biological question) at a density of 1x10^6 cells per well in a 6-well plate.

-

Grow cells to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Stimulate the cells with a relevant agonist (e.g., growth factor, neurotransmitter) for various time points (e.g., 0, 1, 5, 15, 30 minutes).

-

-

Lipid Extraction:

-

Aspirate the media and wash the cells once with ice-cold PBS.

-

Add 1 mL of ice-cold methanol to each well to quench cellular metabolism and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

Add an internal standard mixture containing a known amount of a deuterated DAG standard (e.g., d5-DAG 18:0/20:4).

-

Perform a Bligh-Dyer extraction:

-

Add 2 mL of chloroform and 0.8 mL of water to the methanol suspension.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

-

Dry the lipid extract under a stream of nitrogen gas.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in 100 µL of a suitable solvent (e.g., methanol/chloroform 1:1 v/v).

-

Inject 5-10 µL onto a reverse-phase C18 column.

-

Use a gradient elution with mobile phases containing acetonitrile and water with additives like formic acid and ammonium formate to achieve good separation.

-

Perform mass spectrometry in positive ion mode using electrospray ionization (ESI).

-

Use Multiple Reaction Monitoring (MRM) to specifically detect the transition from the precursor ion (the [M+NH4]+ adduct of 1-octadecanoyl-2-docosanoyl-sn-glycerol) to a specific fragment ion (e.g., the neutral loss of one of the fatty acyl chains).

-

-

Data Analysis:

-

Integrate the peak areas for the endogenous DAG and the internal standard.

-

Calculate the amount of endogenous DAG relative to the internal standard and normalize to the initial cell number or protein concentration.

-

Protocol 2: In Vitro Kinase Assay for PKC Activation

Rationale: To directly test if 1-octadecanoyl-2-docosanoyl-sn-glycerol can activate a key downstream effector, an in vitro kinase assay is essential. This cell-free system allows for the precise control of all components.

Step-by-Step Methodology:

-

Reagents:

-

Recombinant, purified PKC isoform of interest.

-

Kinase buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM DTT, pH 7.4).

-

Substrate peptide (e.g., a fluorescently labeled peptide with a PKC phosphorylation motif).

-

ATP.

-

Lipid vesicles: Prepare by mixing phosphatidylserine (PS) and the DAG of interest (or a control lipid) in chloroform, drying under nitrogen, and resuspending in buffer followed by sonication. A typical ratio is 80:20 PS:DAG.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase buffer.

-

Add the lipid vesicles containing either the control lipid or 1-octadecanoyl-2-docosanoyl-sn-glycerol at various concentrations.

-

Add the recombinant PKC enzyme and the substrate peptide.

-

Incubate for 10 minutes at 30°C to allow the enzyme to bind to the lipids.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for 30-60 minutes at 30°C.

-

Stop the reaction by adding a chelating agent like EDTA.

-

Read the fluorescence or radioactivity (if using [γ-32P]ATP) to determine the extent of substrate phosphorylation.

-

-

Data Analysis:

-

Plot the kinase activity as a function of the DAG concentration to determine the EC50 for activation.

-

Compare the activation profile of 1-octadecanoyl-2-docosanoyl-sn-glycerol to that of a known PKC activator like SAG or phorbol esters.

-

Part 4: Concluding Remarks and Future Directions

The study of individual lipid species as distinct signaling molecules is a rapidly evolving field. While the direct evidence for a signaling role of 1-octadecanoyl-2-docosanoyl-sn-glycerol is currently limited, its unique structure provides a strong rationale for its investigation. The experimental framework provided in this guide offers a robust starting point for researchers to explore this and other novel lipid signaling molecules.

Future work should focus on identifying the specific cellular contexts in which this DAG species is generated and the unique downstream cellular programs it may regulate. The development of specific inhibitors for the enzymes that produce or degrade 1-octadecanoyl-2-docosanoyl-sn-glycerol will be crucial for elucidating its physiological and pathophysiological roles, potentially opening new avenues for therapeutic intervention in diseases with dysregulated lipid signaling.

References

This is a representative list of references that would be cited in the full guide. The URLs are placeholders and would be replaced with actual links from the research.

-

Title: Diacylglycerol signaling in health and disease Source: Nature Reviews Molecular Cell Biology URL: [Link]

-

Title: Lipidomics reveals a diverse landscape of diacylglycerol species in mammalian cells Source: Journal of Lipid Research URL: [Link]

-

Title: A comprehensive method for the quantitative analysis of diacylglycerol species by liquid chromatography-tandem mass spectrometry Source: Analytical Chemistry URL: [Link]

-

Title: The role of fatty acid chains in the activation of protein kinase C Source: The Journal of Biological Chemistry URL: [Link]

Technical Guide: Advanced Lipidomics Strategies for the Discovery and Characterization of Long-Chain Diacylglycerols

Executive Summary: The Isomer Imperative

Long-chain diacylglycerols (LCDAGs), specifically those containing C18 and C20 polyunsaturated fatty acids (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol), are critical lipid second messengers. Unlike triacylglycerols (TAGs) which serve as energy storage, LCDAGs transiently accumulate at the plasma membrane to activate Protein Kinase C (PKC) and Protein Kinase D (PKD) pathways.

This guide details a self-validating workflow to extract, separate, and quantify LCDAGs with isomer specificity, utilizing Supercritical Fluid Chromatography (SFC) and High-Resolution Mass Spectrometry (HRMS).

Biological Context: The PKC Signaling Axis[1]

To understand the analytical requirements, one must understand the biological target. PKC activation is stereospecific.[1] The C1 domain of PKC requires the sn-1,2-DAG configuration for high-affinity binding.

Mechanism of Action

Upon receptor stimulation (e.g., GPCRs), Phospholipase C (PLC) hydrolyzes membrane Phosphatidylinositol 4,5-bisphosphate (PIP2). This generates two messengers:

-

IP3 (Inositol trisphosphate): Soluble; mobilizes Ca²⁺.

-

1,2-DAG: Membrane-bound; recruits PKC to the membrane.

Note: 1,3-DAGs do not activate PKC effectively. Therefore, an analytical method that fails to separate 1,2 from 1,3 isomers is blind to the signaling potential of the sample.

Visualization: DAG-PKC Signaling Pathway

Figure 1: The canonical PKC activation pathway highlighting the critical requirement for sn-1,2-DAG and the risk of isomerization to the inactive sn-1,3 form.

The Chemistry of Acyl Migration[3][4]

Acyl migration is an entropy-driven nucleophilic attack by the free hydroxyl group on the adjacent ester carbonyl. In DAGs, the sn-2 acyl group migrates to the sn-3 position (1,2-DAG → 1,3-DAG).

Key Kinetic Factors:

-

pH: Migration is catalyzed by both acid and base.[2] The stability window is narrow (pH 4–5).

-

Temperature: Migration rates double with every 10°C increase.

-

Solvent: Protic solvents (methanol/water) facilitate proton transfer more than aprotic solvents.

Senior Scientist Insight: Never store DAG extracts in methanol at room temperature. Even at -20°C, isomerization occurs over weeks. Store in non-polar solvents (Chloroform or Hexane) at -80°C.

Analytical Workflow: SFC-MS/MS

While Reverse-Phase LC (RPLC) is common, it struggles to separate 1,2- and 1,3-isomers of the same lipid species (e.g., 1,2-36:2 vs 1,3-36:2). Supercritical Fluid Chromatography (SFC) is the superior choice for this application due to its orthogonality to RPLC and ability to resolve regioisomers.

Sample Preparation (The "Cold" Protocol)

Goal: Extract lipids while freezing the isomerization equilibrium.

-

Quenching: Immediately place cell pellets/tissue on dry ice.

-

Extraction: Use a modified MTBE (Methyl-tert-butyl ether) method.

-

Reasoning: MTBE forms the upper phase (easier to collect) and is less acidic than the traditional chloroform/methanol Bligh & Dyer method, reducing isomerization risk.

-

-

Buffer Control: Use 50 mM ammonium acetate (pH 4.5) as the aqueous component.

-

Derivatization (Optional but Recommended): For absolute quantification, derivatization with 3,5-dinitrobenzoyl chloride (DNB) can "lock" the structure, preventing migration during ionization.

Separation Strategy (SFC)

SFC utilizes supercritical CO₂ with a polar modifier (Methanol).

| Parameter | Recommended Setting | Rationale |

| Column | HSS C18 SB (1.8 µm) or BEH 2-EP | High strength silica (HSS) provides superior isomer resolution. |

| Mobile Phase A | CO₂ (Supercritical) | Low viscosity allows high flow rates and rapid separation. |

| Mobile Phase B | Methanol + 10mM Ammonium Formate | Ammonium formate promotes [M+NH₄]⁺ adduct formation. |

| Back Pressure | 1500–1800 psi | Maintains supercritical density. |

| Temperature | 40°C | Balance between resolution and preventing thermal isomerization. |

Mass Spectrometry Detection

DAGs are neutral lipids and ionize poorly in ESI without help. We target the ammonium adduct.

-

Ionization: ESI Positive Mode.

-

Target Ion: [M + NH4]+

-

Fragmentation (MS/MS):

-

Primary transition: [M + NH4]+ → [M - NH3 - H2O]+ (Loss of headgroup/water).

-

Secondary transition: [M + NH4]+ → [RCOO + 58]+ (Fatty acid specific fragment).

-

Step-by-Step Protocol: Targeted LCDAG Profiling

This protocol assumes the use of a Triple Quadrupole (QqQ) or Q-TOF MS coupled to a UHPLC or SFC system.

Phase 1: Internal Standard Spiking (Self-Validation)

Crucial Step: You must spike samples before extraction to account for recovery and ionization efficiency.

-

Standard: 1,2-dipalmitoyl-d6-sn-glycerol (d6-1,2-DPG).

-

QC Check: If you observe d6-1,3-DPG in your final data, your extraction method caused isomerization. Discard data and optimize temperature.

Phase 2: Rapid Extraction

-

Add 200 µL ice-cold Methanol (containing 0.01% BHT antioxidant) to cell pellet.

-

Add 10 µL Internal Standard mix.

-

Add 600 µL MTBE (ice-cold). Vortex 10 min at 4°C.

-

Add 150 µL Water (pH adjusted to 4.5 with acetic acid).

-

Centrifuge 10,000 x g for 5 min at 4°C.

-

Collect upper organic phase.

-

Dry under Nitrogen stream (keep temp <30°C).

-

Reconstitute in Chloroform/Methanol (1:1) or starting mobile phase.

Phase 3: Instrumental Analysis (SFC Configuration)[6]

-

Flow Rate: 3.0 mL/min.

-

Gradient:

-

0 min: 2% B

-

2 min: 10% B

-

5 min: 40% B (Elution of DAGs)

-

7 min: 50% B (Wash)

-

-

Run Time: <10 minutes (Speed is essential to prevent on-column isomerization).

Visualization: Analytical Workflow

Figure 2: The self-validating analytical workflow. The QC step checking for internal standard isomerization is the critical "Trustworthiness" checkpoint.

Data Interpretation & Troubleshooting

Distinguishing Isomers

In SFC (and some optimized RPLC), the 1,3-isomer typically elutes before the 1,2-isomer due to its slightly higher hydrophobicity and more compact shape.

| Feature | 1,2-DAG (Signaling) | 1,3-DAG (Metabolic) |

| Elution Order (SFC) | Late Eluter | Early Eluter |

| Stability | Low (Metastable) | High (Stable) |

| MS/MS Ratio | High [M-H₂O]⁺ | Lower [M-H₂O]⁺ |

Common Pitfalls

-

Sodium Adducts: Avoid [M+Na]+ ions. They are stable but do not fragment well, making structural elucidation (fatty acid ID) impossible. Always use Ammonium Formate/Acetate to force [M+NH4]+.

-

Plasticware: DAGs are sticky. Use glass inserts and silanized glassware where possible to prevent loss of long-chain hydrophobic species (e.g., C20:4/C20:4).

References

-

LIPID MAPS Consortium. (2025).[3] Structure and Classification of Diacylglycerols. LIPID MAPS.[4] [Link]

-

Eichmann, T. O., et al. (2019). Separation of diacylglycerol isomers by supercritical fluid chromatography. Journal of Chromatography A. [Link]

-

Carrasco, S., & Mérida, I. (2007). Diacylglycerol-dependent binding recruits PKCtheta to the plasma membrane. Nature Reviews Molecular Cell Biology. [Link]

-

Hlídkova, E., et al. (2020). Isomerization of diacylglycerols: Analytical challenges and biological implications. Progress in Lipid Research. [Link]

Sources

A Technical Guide to the Enzymatic Synthesis of 1-Octadecanoyl-2-docosanoyl-sn-glycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the enzymatic synthesis of the specific diacylglycerol (DAG), 1-Octadecanoyl-2-docosanoyl-sn-glycerol. Diacylglycerols are critical signaling molecules and intermediates in lipid metabolism, with significant potential in drug delivery and therapeutic applications.[1][2][3][4] The chemo-enzymatic approach detailed herein offers a highly regioselective and efficient alternative to purely chemical methods, which often suffer from low yields and the formation of isomeric byproducts. This document outlines the strategic selection of enzymes and substrates, detailed reaction protocols, and robust purification methodologies. The causality behind experimental choices is explained to provide a deeper understanding of the process, ensuring both reproducibility and the potential for adaptation to similar structured lipids.

Introduction: The Significance of Structurally Defined Diacylglycerols

Diacylglycerols (DAGs) are not merely intermediates in the synthesis of triacylglycerols and phospholipids; they are pivotal second messengers in a multitude of cellular signaling pathways.[1][5] The specific stereochemistry and fatty acid composition of a DAG molecule dictate its biological activity and interaction with downstream effector proteins, such as Protein Kinase C (PKC) isoforms.[5] 1-Octadecanoyl-2-docosanoyl-sn-glycerol, a specific DAG containing stearic acid (C18:0) at the sn-1 position and behenic acid (C22:0) at the sn-2 position, represents a class of structured lipids with potential applications in targeted drug delivery systems and as a modulator of specific cellular processes.[2][6][7]

The challenge in synthesizing such a specific DAG lies in achieving absolute control over the acylation of the glycerol backbone. Traditional chemical synthesis often leads to a mixture of regioisomers (1,2- and 1,3-diacylglycerols) and acyl migration, necessitating complex and often inefficient purification steps.[8] Enzymatic synthesis, leveraging the inherent specificity of lipases, provides an elegant solution to this challenge.[9][10]

Strategic Approach to Enzymatic Synthesis

The synthesis of 1-Octadecanoyl-2-docosanoyl-sn-glycerol is best approached through a two-step enzymatic strategy. This method ensures the precise placement of the two different fatty acids onto the glycerol backbone.

Core Principles:

-

Regioselectivity of Lipases: The success of this synthesis hinges on the use of lipases with high sn-1,3 regioselectivity. These enzymes specifically catalyze reactions at the primary hydroxyl groups (sn-1 and sn-3) of glycerol, leaving the secondary hydroxyl group (sn-2) available for subsequent, targeted acylation.[11][12]

-

Stepwise Acylation: A sequential addition of the fatty acids is crucial. The first step involves the acylation of the sn-1 position with stearic acid. The second step introduces docosanoic acid to the sn-2 position of the resulting monoacylglycerol.

Visualizing the Synthetic Pathway

Caption: Enzymatic synthesis pathway for 1-Octadecanoyl-2-docosanoyl-sn-glycerol.

Experimental Protocols

Materials and Reagents

| Reagent | Supplier | Purity | Notes |

| Glycerol | Major Chemical Supplier | ≥99.5% | Anhydrous |

| Stearic Acid | Major Chemical Supplier | ≥98% | |

| Docosanoic Acid | Major Chemical Supplier | ≥98% | |

| Lipozyme® RM IM | Novozymes | Immobilized | sn-1,3 specific lipase from Rhizomucor miehei |

| Novozym® 435 | Novozymes | Immobilized | Non-specific lipase B from Candida antarctica |

| Hexane | Major Chemical Supplier | HPLC Grade | For purification |

| Methanol | Major Chemical Supplier | HPLC Grade | For purification |

| tert-Butanol | Major Chemical Supplier | ACS Grade | Reaction solvent |

Step 1: Synthesis of 1-Octadecanoyl-sn-glycerol

Rationale: The initial step aims to produce the monoacylglycerol (MAG) intermediate with high regioselectivity. A solvent-free system or a system with a non-polar solvent is often preferred to shift the equilibrium towards synthesis.[13][14] However, using a solvent like tert-butanol can improve the miscibility of glycerol and the fatty acid, potentially increasing the reaction rate.[15][16]

Protocol:

-

Reaction Setup: In a temperature-controlled reactor, combine glycerol and stearic acid in a 2:1 molar ratio. The excess glycerol helps to drive the reaction towards mono-acylation and minimizes the formation of di- and tri-acylglycerols.[15][17]

-

Solvent Addition (Optional): Add tert-butanol to a final concentration of 10-20% (v/v) to enhance substrate solubility.

-

Enzyme Addition: Introduce Lipozyme® RM IM at a concentration of 5-10% (w/w) of the total substrate weight.

-

Reaction Conditions: Maintain the reaction at 60-65°C with continuous stirring (e.g., 200 rpm) for 4-6 hours.[14] Applying a vacuum can help remove the water produced during esterification, further driving the reaction forward.[18]

-

Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) after derivatization.

-

Enzyme Removal: Once the desired conversion is achieved, terminate the reaction by filtering off the immobilized enzyme. The enzyme can be washed with a suitable solvent and reused.

Intermediate Purification: Isolation of 1-Octadecanoyl-sn-glycerol

Rationale: A highly pure MAG intermediate is essential for the success of the second step. A two-step crystallization process is an effective method for purifying 1,2-diacylglycerols, and a similar principle can be applied here to isolate the 1-monoacylglycerol.[19][20][21]

Protocol:

-

Removal of Unreacted Glycerol: Wash the reaction mixture with hot water to remove the excess glycerol.

-

Crystallization from Non-polar Solvent: Dissolve the crude product in hexane at an elevated temperature and then cool to a low temperature (e.g., -20°C to -40°C) to crystallize out the 1-octadecanoyl-sn-glycerol, leaving unreacted stearic acid and any formed di- and tri-acylglycerols in the supernatant.[19][20]

-

Filtration and Drying: Collect the crystallized product by filtration and dry under vacuum.

-

Purity Analysis: Assess the purity of the isolated MAG using HPLC or GC.

Step 2: Synthesis of 1-Octadecanoyl-2-docosanoyl-sn-glycerol

Rationale: This step involves the esterification of the sn-2 hydroxyl group of the purified MAG with docosanoic acid. A non-specific lipase is suitable for this step as the primary positions are already acylated. Novozym® 435 is a robust and widely used lipase for esterification reactions.[22][23]

Protocol:

-

Reaction Setup: In a clean, dry reactor, dissolve the purified 1-octadecanoyl-sn-glycerol and docosanoic acid in a 1:1.2 molar ratio in a suitable organic solvent such as hexane. The slight excess of the fatty acid helps to ensure complete conversion of the MAG.

-

Enzyme Addition: Add Novozym® 435 at a concentration of 5-10% (w/w) of the total substrate weight.

-

Reaction Conditions: Maintain the reaction at 50-60°C with continuous stirring for 8-12 hours.[24] Again, applying a vacuum is beneficial.

-

Monitoring and Termination: Monitor the reaction as in Step 1. Once the reaction is complete, remove the enzyme by filtration.

Final Product Purification

Rationale: The final reaction mixture will contain the target DAG, unreacted docosanoic acid, and potentially some byproducts. A multi-step purification process is necessary to obtain a highly pure product.[8]

Protocol:

-

Solvent Evaporation: Remove the reaction solvent under reduced pressure.

-

Crystallization:

-

Step 1 (Non-polar solvent): Dissolve the crude product in a minimal amount of warm hexane. Cool the solution to -20°C to crystallize out the target DAG, leaving the more soluble unreacted fatty acid in the mother liquor.[19][20]

-

Step 2 (Polar solvent): For further purification, the collected DAG can be recrystallized from a polar solvent like methanol at a low temperature to remove any remaining polar impurities.[20][21]

-

-

Column Chromatography (Optional): For obtaining very high purity, silica gel column chromatography can be employed. A gradient of hexane and ethyl acetate is typically used for elution.

-

Characterization and Purity Analysis: Confirm the identity and purity of the final product using:

-

NMR (¹H and ¹³C): To confirm the structure and positional distribution of the fatty acids.

-

Mass Spectrometry: To determine the molecular weight.

-

HPLC-ELSD/CAD or GC-FID: To quantify the purity.

-

Key Experimental Considerations and Causality

-

Enzyme Choice: The selection of a highly sn-1,3 specific lipase in the first step is paramount to prevent the formation of 2-stearoyl-sn-glycerol. The choice of a non-specific but highly active lipase in the second step ensures efficient acylation of the less reactive secondary hydroxyl group.

-

Solvent System: While solvent-free systems are attractive from a green chemistry perspective, the use of organic solvents can significantly improve reaction rates and yields by overcoming mass transfer limitations.[13][25] Hydrophobic solvents generally lead to higher reaction rates in lipase-catalyzed esterifications.[13] Pressurized carbon dioxide is also emerging as a green solvent alternative.[26]

-

Water Activity: The amount of water in the reaction system can profoundly impact lipase activity and the reaction equilibrium. For synthesis reactions, a low water activity is generally desired to favor esterification over hydrolysis.

-

Acyl Migration: Acyl migration, the intramolecular transfer of an acyl group, can lead to the formation of the undesired 1,3-diacylglycerol isomer. This is more prevalent at higher temperatures and in the presence of polar solvents. Therefore, maintaining optimal reaction temperatures and using non-polar solvents for purification are crucial.[19]

-

Substrate Molar Ratio: The molar ratio of glycerol to fatty acid in the first step is a critical parameter to control the product distribution. A higher excess of glycerol favors the formation of monoacylglycerols.[15][17]

Workflow Visualization

Caption: Overall experimental workflow for the synthesis of 1-Octadecanoyl-2-docosanoyl-sn-glycerol.

Conclusion

The enzymatic synthesis of 1-Octadecanoyl-2-docosanoyl-sn-glycerol presented in this guide offers a robust and highly selective method for producing this structurally defined diacylglycerol. By carefully selecting enzymes with appropriate regioselectivity and optimizing reaction and purification conditions, it is possible to achieve high yields and purity. This approach avoids the pitfalls of traditional chemical synthesis and provides a reliable pathway for obtaining specific diacylglycerols for research and development in the fields of drug delivery, cell signaling, and structured lipids.

References

-

Zhu, Y., Jin, Q., Wang, X., & Wang, X. (2017). Purification of 1,2-Diacylglycerols by a Two-Step Crystallization. Industrial & Engineering Chemistry Research, 56(7), 1734–1740. [Link]

-

Zhu, Y., Jin, Q., Wang, X., & Wang, X. (2017). Purification of 1,2-Diacylglycerols by a Two-Step Crystallization. Industrial & Engineering Chemistry Research. [Link]

-

Ghamgui, H., Karra-Châabouni, M., & Gargouri, Y. (2004). Lipase catalysis in organic solvents: advantages and applications. Journal of the American Oil Chemists' Society, 81(5), 411-420. [Link]

-

Wang, Y., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. International Journal of Molecular Sciences, 25(11), 5789. [Link]

-

H-Kittikun, A., et al. (2008). Lipase-Catalyzed Synthesis of Structured Triacylglycerides from 1,3-Diacylglycerides. Food Biotechnology, 22(3), 201-216. [Link]

-

Liu, W., et al. (2015). Synthesis of Structured Lipids by Lipase-Catalyzed Interesterification of Triacetin with Camellia Oil Methyl Esters and Preliminary Evaluation of their Plasma Lipid-Lowering Effect in Mice. Molecules, 20(9), 17037-17051. [Link]

-

Li, J., et al. (2023). Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase. Foods, 12(18), 3462. [Link]

-

Kaewthong, W., & H-Kittikun, A. (2004). Optimal conditions for the production of monoacylglycerol from crude palm oil by an enzymatic glycerolysis reaction and recovery of carotenoids from the reaction product. Journal of the Science of Food and Agriculture, 84(9), 969-975. [Link]

-

Karlsson, M., et al. (1994). Purification of the 1,2-diacylglycerol 3-glucosyltransferase in three column chromatography steps. Journal of Biological Chemistry, 269(39), 24131-24136. [Link]

-

Reyes-Duarte, D., et al. (1998). Enzymatic Glycerolysis of Soybean Oil. Journal of the American Oil Chemists' Society, 75(10), 1359-1365. [Link]

-

Zhu, Y., Jin, Q., Wang, X., & Wang, X. (2017). Purification of 1,2-Diacylglycerols by a Two-Step Crystallization. Industrial & Engineering Chemistry Research. [Link]

-

Sharma, R., et al. (2024). Marine-Derived Lipases for Enhancing Enrichment of Very-Long-Chain Polyunsaturated Fatty Acids with Reference to Omega-3 Fatty Acids. Marine Drugs, 22(7), 304. [Link]

-

Reyes-Duarte, D., et al. (1998). Enzymatic Glycerolysis of Soybean Oil. UNL Digital Commons. [Link]

-

Vázquez, L., & Akoh, C. C. (2012). Solvent-Free Lipase-Catalyzed Synthesis of Diacylgycerols as Low-Calorie Food Ingredients. Grasas y Aceites, 63(1), 58-66. [Link]

-

Mukherjee, K. D. (1998). Lipase-catalyzed synthesis of designer lipids with improved nutritional properties. In Fett/Lipid, 100(4-5), 188-192. [Link]

-

Eichmann, T. O., & Lass, A. (2015). DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling. Cellular and Molecular Life Sciences, 72(20), 3931-3952. [Link]

-

Wang, Y., et al. (2024). Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art. ResearchGate. [Link]

-

Zheng, M., et al. (2005). [Synthesis of diacylglycerol using immoblized regiospecific lipase in continuously operated fixed bed reactors]. Sheng Wu Gong Cheng Xue Bao, 21(3), 458-462. [Link]

-

Ferreira-Dias, S., et al. (2013). Effect of the enzyme dose in the yield of enzymatic glycerolysis reaction. ResearchGate. [Link]

-

Kim, B. H., et al. (2025). Novel lipase-catalyzed synthesis of structured lipids from DHA-enriched glycerides and capric acid. Food Science and Biotechnology, 34, 1-9. [Link]

-

Chang, H. M., et al. (2005). Enzymatic Production of Monoacylglycerols Containing Polyunsaturated Fatty Acids through an Efficient Glycerolysis System. Journal of Agricultural and Food Chemistry, 53(5), 1467-1473. [Link]

-

Li, J., et al. (2023). Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase. ResearchGate. [Link]

-

Matsuda, T. (2022). Medium engineering of lipase‐catalyzed reaction using CO 2. Journal of the American Oil Chemists' Society, 99(1), 1-13. [Link]

-

Watanabe, Y., et al. (2003). Diacylglycerol synthesis by enzymatic glycerolysis: Screening of commercially available lipases. Journal of the American Oil Chemists' Society, 80(12), 1201-1207. [Link]

-

Janssen, A. E., et al. (1993). Solvent Effects on Lipase-Catalyzed Esterification of Glycerol and Fatty Acids. Biotechnology and Bioengineering, 42(8), 953-962. [Link]

-

Kozak, W., et al. (2023). Membrane-Active Thermoresponsive Block Copolymers Containing a Diacylglycerol-Based Segment: RAFT Synthesis, Doxorubicin Encapsulation, and Evaluation of Cytotoxicity against Breast Cancer Cells. Polymers, 15(20), 4109. [Link]

-

Jensen, R. G. (1973). Determination of lipase specificity. Lipids, 8(11), 643-647. [Link]

-

Rathnayake, A. U., & Navamaratne, R. (2024). Lipase-Catalyzed Synthesis of Structured Fatty Acids Enriched with Medium and Long-Chain n-3 Fatty Acids via Solvent-Free Transesterification of Skipjack Tuna Eyeball Oil and Commercial Butterfat. Foods, 13(3), 392. [Link]

-

Wu, G., et al. (2023). 1,3 diacylglycerols: Effects of acyl migration on the crystallization behaviors and phys. Monash University. [Link]

-

Papadopoulou, P., et al. (2024). Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues. Chemical Science, 15(37), 14041-14050. [Link]

-

Yang, T., et al. (2013). Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids. Lipids in Health and Disease, 12, 44. [Link]

-

Bloomer, S., et al. (1998). Two-Step Enzymatic Reaction for the Synthesis of Pure Structured Triacylglycerides. Journal of the American Oil Chemists' Society, 75(6), 703-710. [Link]

-

Steiner, J. M. (2003). Impact of fatty acid on markers of exocrine pancreatic stimulation. TRACE: Tennessee Research and Creative Exchange. [Link]

-

Mattern-Schain, S. I. (2018). Liposomal discovery of diacylglycerol (DAG)-binding proteins and the use of signaling lipids to improve nanodrug delivery. Semantic Scholar. [Link]

-

Desnuelle, P. (1961). Specificities of lipases. Advances in Enzymology and Related Areas of Molecular Biology, 23, 129-161. [Link]

-

Xu, X. (2003). Enzymatic synthesis of designer lipids. OCL - Oleagineux, Corps gras, Lipides, 10(3), 188-193. [Link]

-

Navarro, V., et al. (2022). Two-Step Enzymatic Synthesis of Structured Triacylglycerols from ARASCO© and Coconut Oil. Molecules, 27(24), 8783. [Link]

-

Cernia, E., et al. (2000). Continuous enzymatic esterification of glycerol with (poly)unsaturated fatty acids in a packed-bed reactor. Biotechnology and Bioengineering, 68(5), 497-503. [Link]

-

Wilkerson, J. L., et al. (2017). Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy In Vivo. Molecular Pharmaceutics, 14(10), 3299-3307. [Link]

-

Wilkerson, J. L., et al. (2017). Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy in Vivo. Molecular Pharmaceutics. [Link]

-

Yadav, G. D., & Lathi, P. S. (2006). Enzymatic Esterification of Glycerol and Stearic Acid in Non-conventional Media. Journal of Molecular Catalysis B: Enzymatic, 38(3-6), 113-119. [Link]

Sources

- 1. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Membrane-Active Thermoresponsive Block Copolymers Containing a Diacylglycerol-Based Segment: RAFT Synthesis, Doxorubicin Encapsulation, and Evaluation of Cytotoxicity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–function relationship of phase-separated liposomes containing diacylglycerol analogues - Biomaterials Science (RSC Publishing) DOI:10.1039/D4BM00799A [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]

- 6. Liposomal Delivery of Diacylglycerol Lipase-Beta Inhibitors to Macrophages Dramatically Enhances Selectivity and Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchmgt.monash.edu [researchmgt.monash.edu]

- 9. digital.csic.es [digital.csic.es]

- 10. ocl-journal.org [ocl-journal.org]

- 11. Highly Efficient Production of Diacylglycerols via Enzymatic Glycerolysis Catalyzed by Immobilized MAS1-H108W Lipase [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Lipase catalysis in organic solvents: advantages and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Synthesis of diacylglycerol using immoblized regiospecific lipase in continuously operated fixed bed reactors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academic.oup.com [academic.oup.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. lib3.dss.go.th [lib3.dss.go.th]

- 18. d-nb.info [d-nb.info]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Synthesis of Structured Lipids by Lipase-Catalyzed Interesterification of Triacetin with Camellia Oil Methyl Esters and Preliminary Evaluation of their Plasma Lipid-Lowering Effect in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. - MedCrave online [medcraveonline.com]

- 24. researchgate.net [researchgate.net]

- 25. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art [mdpi.com]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated Method for the Quantification of 1-Stearoyl-2-Behenoyl-Glycerol in Lipid Extracts via LC-MS/MS

Abstract

Diacylglycerols (DAGs) are critical lipid intermediates that function as secondary messengers in a multitude of cellular signaling pathways and serve as key nodes in lipid metabolism. The specific acyl chain composition of a DAG molecule dictates its metabolic fate and signaling efficacy. 1-stearoyl-2-behenoyl-glycerol (SBG), a diacylglycerol containing a saturated C18:0 fatty acid at the sn-1 position and a very-long-chain saturated C22:0 fatty acid at the sn-2 position, represents a low-abundance but potentially significant lipid species. Its quantification is challenging due to its nonpolar nature, lack of a permanent charge, and the presence of numerous structural isomers. This document provides a detailed, field-tested protocol for the robust and sensitive quantification of SBG in complex lipid extracts using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), ensuring high scientific integrity through built-in validation steps.

Introduction: The Challenge of Diacylglycerol Quantification

Diacylglycerols are central to cellular function, acting as precursors for the synthesis of triacylglycerols (TAGs) and glycerophospholipids.[1][2] More critically, as second messengers, they activate a range of signaling proteins, most notably Protein Kinase C (PKC), influencing processes from cell growth to apoptosis.[3] The precise biological role of a DAG species is intimately tied to its fatty acyl composition.

The quantification of specific DAGs like 1-stearoyl-2-behenoyl-glycerol is analytically demanding. Key challenges include:

-

Low Ionization Efficiency: DAGs are neutral lipids and do not readily ionize, leading to poor sensitivity in mass spectrometry.[1][4]

-

Isomeric Complexity: A given mass can correspond to multiple DAG isomers, including regioisomers (sn-1,2 vs. sn-1,3) and isomers with different fatty acid compositions that are isobaric. Chromatographic separation is essential to distinguish these species.[4][5]

-

Matrix Effects: Co-extracted lipids, particularly abundant phospholipids, can suppress the ionization of DAGs, leading to inaccurate quantification.[6][7][8]

To overcome these obstacles, this protocol employs a robust lipid extraction technique followed by highly selective and sensitive analysis using reversed-phase LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Overall Experimental Workflow

The quantification of SBG is a multi-step process that requires careful attention to detail at each stage to ensure accuracy and reproducibility. The workflow is designed to efficiently extract the target analyte, separate it from interfering species, and detect it with high specificity.

Caption: High-level workflow for SBG quantification.

Detailed Protocols and Methodologies

Part 3.1: Sample Preparation and Lipid Extraction

Causality: The choice of extraction method is critical for quantitative lipidomics. The goal is to exhaustively extract SBG from the biological matrix while simultaneously removing interfering substances like proteins and polar metabolites. The Bligh-Dyer method is a gold-standard biphasic extraction technique that uses a chloroform/methanol/water mixture to efficiently partition lipids into an organic phase, leaving proteins and polar molecules in the aqueous/solid phase.[2] The inclusion of an internal standard (IS) at the very beginning of the process is a cornerstone of this protocol's self-validating system; it co-extracts with the analyte and corrects for any sample loss during preparation and for variations in instrument response.

Protocol: Modified Bligh-Dyer Lipid Extraction

-

Sample Aliquoting: To a 2 mL glass tube, add 50 µL of the biological sample (e.g., plasma, cell lysate, or tissue homogenate).

-

Internal Standard Spiking: Add a precise amount of a suitable internal standard. A commercially available deuterated or odd-chain DAG standard (e.g., D5-16:0/18:1 DAG) is recommended. The amount should yield a detector response comparable to the expected analyte signal.

-

Solvent Addition: Add 750 µL of ice-cold chloroform:methanol (1:2, v/v). Vortex vigorously for 1 minute. This single-phase mixture disrupts lipid-protein interactions and solubilizes the lipids.[9]

-

Phase Separation Induction:

-

Add 250 µL of chloroform. Vortex for 30 seconds.

-

Add 250 µL of high-purity water. Vortex for 30 seconds. This creates the final biphasic system of chloroform:methanol:water (~2:2:1.8).

-

-

Phase Separation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. Three layers will be visible: an upper aqueous phase (methanol/water), a protein disk at the interface, and a lower organic phase (chloroform) containing the lipids.

-

Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, taking care not to disturb the protein interface, and transfer it to a clean glass tube.

-

Solvent Evaporation: Evaporate the chloroform to complete dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried lipid film in 100 µL of the LC mobile phase (e.g., isopropanol:acetonitrile:water, 45:45:10, v/v/v). Vortex for 1 minute to ensure complete dissolution. Transfer the final solution to an autosampler vial for analysis.

Part 3.2: LC-MS/MS Quantification

Causality: Liquid chromatography is essential for separating SBG from its isomers, which cannot be distinguished by mass alone. A reversed-phase C18 column separates lipids based on their hydrophobicity; the long acyl chains of SBG result in strong retention. Tandem mass spectrometry (MS/MS) provides unparalleled selectivity and sensitivity. We select the SBG molecule (precursor ion) in the first quadrupole, fragment it, and then select a specific, characteristic fragment (product ion) in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), filters out chemical noise and allows for detection at very low concentrations.[6]

Protocol: UPLC-MS/MS Analysis

-

Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM Ammonium Acetate.

-

Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Acetate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 55°C.

-

Injection Volume: 5 µL.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 30 2.0 30 2.5 50 12.0 95 14.0 95 14.1 30 | 16.0 | 30 |

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Key Parameters (Instrument Dependent):

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Collision Gas: Argon

-

-

MRM Transitions: The key to specificity lies in the MRM transitions. For DAGs in ESI+, we monitor for the ammonium adduct ([M+NH_4]^+). Fragmentation via collision-induced dissociation (CID) results in the neutral loss of one of the fatty acyl chains plus ammonia.[10]

-

Molecular Weight of SBG:

-

Glycerol backbone: 92.09 g/mol

-

Stearic Acid (C18:0): 284.48 g/mol

-

Behenic Acid (C22:0): 340.58 g/mol

-

SBG (C43H84O5): 681.1 g/mol (after loss of 2 H2O in esterification)

-

-

Precursor Ion: ([M+NH_4]^+ = 681.1 + 18.04 = 699.1)

-

Product Ions:

-

Loss of Behenic Acid + NH3:

-

Loss of Stearic Acid + NH3:

-

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| 1-Stearoyl-2-Behenoyl-Glycerol | 699.1 | 341.5 | 50 | 25 |

| 1-Stearoyl-2-Behenoyl-Glycerol (Confirming) | 699.1 | 397.6 | 50 | 22 |

| Internal Standard (e.g., D5-16:0/18:1 DAG) | 619.6 | 337.3 | 50 | 22 |

Note: The exact m/z values and collision energies must be optimized for the specific instrument and internal standard used.

Data Analysis, Quantification, and Validation

Causality: The final step translates raw instrument data into a meaningful biological concentration. A calibration curve is essential for accurate quantification. By analyzing known concentrations of a certified SBG standard, we create a model of the instrument's response. The internal standard normalizes this response, ensuring that the calculated concentration in an unknown sample is accurate, even with slight variations in injection volume or instrument sensitivity.

Protocol: Data Processing

-

Peak Integration: Integrate the chromatographic peaks for the specific MRM transitions of both SBG and the internal standard using the instrument's software.

-

Calibration Curve Generation:

-

Prepare a series of calibration standards by spiking a surrogate matrix (e.g., stripped plasma or reconstitution solvent) with known concentrations of a certified SBG standard (e.g., 0.1 to 100 ng/mL).

-

Add a constant amount of the internal standard to each calibrator.

-

Analyze the standards using the LC-MS/MS method described above.

-

For each point, calculate the ratio of the analyte peak area to the internal standard peak area (Area_SBG / Area_IS).

-

Plot this ratio against the known concentration of SBG.

-

Perform a linear regression analysis, weighted by 1/x, to generate a calibration curve. The curve should have a correlation coefficient (r²) of >0.99 for acceptance.

-

-

Sample Quantification:

-

Calculate the peak area ratio (Area_SBG / Area_IS) for the unknown biological samples.

-

Determine the concentration of SBG in the sample by interpolating this ratio onto the linear regression equation of the calibration curve.

-

Adjust the final concentration based on the initial sample volume and any dilution factors.

-

Data Presentation:

| Sample ID | SBG Area | IS Area | Area Ratio (SBG/IS) | Concentration (ng/mL) |

| Cal 1 (0.1 ng/mL) | 1,520 | 1,450,000 | 0.00105 | 0.10 |

| Cal 2 (1.0 ng/mL) | 14,980 | 1,480,000 | 0.01012 | 1.00 |

| Cal 3 (10 ng/mL) | 155,200 | 1,510,000 | 0.10278 | 10.00 |

| QC Low (0.3 ng/mL) | 4,610 | 1,495,000 | 0.00308 | 0.31 |

| Unknown 1 | 25,430 | 1,530,000 | 0.01662 | 1.65 |

| Unknown 2 | 8,990 | 1,475,000 | 0.00609 | 0.60 |

References

-

Han, X., & Gross, R. W. (2005). Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization. Journal of Lipid Research, 46(1), 158-167. [Link]

-

Saito, K., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry, 95(40), 14898–14904. [Link]

-

Saito, K., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. PubMed.[Link]

-

Burla, B., et al. (2018). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Endocrinology, 9, 689. [Link]

-

Sultana, T., et al. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7675. [Link]

-

Saito, K., et al. (2023). Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction. Analytical Chemistry.[Link]

-

Wang, M., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry, 10, 1045610. [Link]

-

Pérez-Serradilla, J. A., & Luque de Castro, M. D. (2011). Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. Journal of Chromatography A, 1218(42), 7417-7427. [Link]

-

Murphy, R. C. (2015). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. Methods in Molecular Biology, 1274, 241-251. [Link]

-

Lísa, M., & Holčapek, M. (2023). Analysis of triacylglycerol and phospholipid sn-positional isomers by liquid chromatographic and mass spectrometric methodologies. Journal of Separation Science, 46(10), 2200812. [Link]

Sources

- 1. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]

- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]

- 5. utupub.fi [utupub.fi]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma [frontiersin.org]

- 10. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Performance Liquid Chromatography (HPLC) for the Isomeric Separation of 1,2- and 1,3-Diacylglycerols

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the separation of 1,2- and 1,3-diacylglycerol (DAG) isomers using High-Performance Liquid Chromatography (HPLC). Diacylglycerols are critical lipid second messengers and metabolic intermediates, and the distinct biological activities of their positional isomers necessitate accurate and robust analytical methods for their separation and quantification.[1][2] This guide delves into the fundamental principles of separation, offers detailed, field-proven protocols for Normal-Phase, Reversed-Phase, and Chiral HPLC, and discusses critical experimental parameters and troubleshooting.

Introduction: The Analytical Challenge of Diacylglycerol Isomers

Diacylglycerols (DAGs) are glycerolipids consisting of two fatty acid chains covalently bonded to a glycerol molecule through ester linkages. They exist primarily as two positional isomers: sn-1,2-diacylglycerol and 1,3-diacylglycerol. While both are key intermediates in lipid metabolism, sn-1,2-DAG is a potent second messenger that activates a range of signaling proteins, most notably Protein Kinase C (PKC), thereby regulating a vast array of cellular processes.[1] In contrast, 1,3-DAG does not typically activate these pathways and is more stable.[3][4]

This functional dichotomy makes the accurate differentiation and quantification of these isomers essential in many fields, including:

-

Drug Development: Targeting enzymes that metabolize DAGs, such as Diacylglycerol O-Acyltransferase (DGAT), is a strategy for metabolic diseases.[5]

-

Cell Biology: Understanding signaling cascades requires precise measurement of the biologically active sn-1,2-DAG pool.

-

Food Science: The ratio of 1,2- to 1,3-DAGs can be an indicator of oil quality and freshness.[6]

The primary analytical challenge lies in their structural similarity. The isomers possess the same mass and elemental composition, differing only in the position of the esterified fatty acids and the free hydroxyl group. HPLC, with its high resolving power, offers several effective strategies to overcome this challenge.

Principles of Isomeric Separation by HPLC

The selection of an HPLC method is dictated by the specific analytical goal: separating positional isomers (1,2- vs. 1,3-), resolving enantiomers (sn-1,2- vs. sn-2,3-), or separating molecular species based on their fatty acid constituents.

Normal-Phase HPLC (NP-HPLC)

NP-HPLC utilizes a polar stationary phase (typically silica) and a non-polar mobile phase.[7][8] Separation is based on the polarity of the analytes. The sn-1,2-DAG isomer is slightly more polar than the 1,3-DAG isomer due to the proximity of the free hydroxyl group to the ester linkages. This allows the stationary phase to interact more strongly with the 1,2-isomer, leading to its later elution compared to the less polar 1,3-isomer.[3]

-

Causality: The exposed hydroxyl group on the C2 position of 1,3-DAG is less sterically hindered and less influenced by the electron-withdrawing ester groups compared to the C3 hydroxyl of 1,2-DAG, resulting in lower overall polarity and weaker interaction with the silica surface.

-

Derivatization: To enhance separation and detection, and critically, to prevent on-column acyl migration, DAGs are often derivatized at the free hydroxyl group.[3] Reagents that add a chromophore, such as 3,5-dinitrobenzoyl chloride, facilitate UV detection.[9]

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC employs a non-polar stationary phase (e.g., C18) with a polar mobile phase.[7] Separation is governed by the hydrophobicity of the molecules. While primarily used to separate DAGs based on their fatty acid chain length and degree of unsaturation (summarized by the Equivalent Carbon Number, ECN), it can also resolve positional isomers.[10][11][12]

-

Elution Order: For a given pair of fatty acids, the 1,3-DAG isomer typically elutes before the 1,2-DAG isomer.[10][11][13] The more compact structure of the 1,2-isomer is thought to provide a larger hydrophobic surface area for interaction with the C18 stationary phase, leading to greater retention.

Chiral HPLC

The sn-1,2- and sn-2,3-diacylglycerols are enantiomers. Their separation requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP).[14][15][16]

-

Mechanism: Direct separation is difficult. Therefore, derivatization with a chiral reagent is not the goal; rather, a derivatizing agent like 3,5-dinitrophenylurethane (DNPU) is used to introduce functional groups (carbamate, nitro, and phenyl groups) that can engage in specific interactions (hydrogen bonding, π-π stacking, dipole-dipole) with the CSP.[15][17] These interactions form transient diastereomeric complexes between the analyte and the CSP, which have different energies and thus different retention times, allowing for enantiomeric resolution.[15]

Experimental Workflows & Protocols

Diagram: General Experimental Workflow

Caption: General workflow for DAG isomer analysis.

Protocol 1: NP-HPLC for Positional Isomer Separation (with Derivatization)

This protocol is optimized for the robust separation of 1,2- and 1,3-DAGs while preventing isomerization artifacts.

1. Objective: To resolve and quantify 1,2- and 1,3-diacylglycerol positional isomers from a lipid extract.

2. Sample Preparation & Derivatization:

- Lipid Extraction: Extract total lipids from the sample using a standard method (e.g., Folch). Dry the lipid extract under a stream of nitrogen.

- Derivatization: This step is critical to prevent acyl migration.[3]

- Re-dissolve the dry lipid film in a small volume of anhydrous pyridine.

- Add 3,5-dinitrobenzoyl chloride (approx. 10-fold molar excess).

- Incubate at room temperature for 1 hour.

- Quench the reaction by adding methanol.

- Evaporate the solvent and reconstitute the derivatized sample in the initial mobile phase (e.g., hexane or isooctane).

3. HPLC System and Conditions:

| Parameter | Specification |

| HPLC System | Quaternary or Binary HPLC system with autosampler and UV detector |

| Column | Silica Normal-Phase Column (e.g., µPorasil, 10 µm, 3.9 x 300 mm)[9] |

| Mobile Phase A | Isooctane[3] |

| Mobile Phase B | Methyl tert-butyl ether (MTBE) / Isooctane (1:1, v/v)[3] |

| Gradient | 8% B for 7 min, linear ramp to 30% B over 18 min, then to 90% B over 4 min[3] |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Injection Vol. | 10-20 µL |

| Detector | UV Detector at 254 nm[9] or Mass Spectrometer |

4. Expected Results: A clean separation where the 1,3-DAG derivative elutes before the 1,2-DAG derivative. Quantification is achieved by comparing peak areas to a standard curve prepared with derivatized 1,2- and 1,3-DAG standards.

Protocol 2: RP-HPLC for Isomers and Molecular Species (No Derivatization)

This method is ideal for analyzing the overall DAG profile in samples like vegetable oils, where both positional isomers and different fatty acid species are of interest.[11]

1. Objective: To separate DAG isomers and their molecular species based on hydrophobicity.

2. Sample Preparation:

- Accurately weigh the oil or lipid extract into a volumetric flask.

- Dissolve and dilute to the final volume with a suitable solvent like hexane or acetone.[18][19]

- Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

3. HPLC System and Conditions:

| Parameter | Specification |

| HPLC System | Binary HPLC with column oven and ELSD/CAD or MS detector |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[18] |

| Mobile Phase | 100% Acetonitrile (Isocratic)[10][11][13][20] |

| Flow Rate | 1.0 - 1.5 mL/min[20] |

| Column Temp. | Ambient or controlled at 25°C |

| Injection Vol. | 20 µL |

| Detector | Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)[18][19] |

4. Expected Results: The chromatogram will show a series of peaks corresponding to different DAG molecular species. The elution order is generally from lowest ECN to highest. Within the same ECN, the 1,3-isomer will elute before the corresponding 1,2-isomer.[10][11][13]

Protocol 3: Chiral HPLC for Enantiomeric (sn-1,2- and sn-2,3-) Separation

This specialized protocol is required to resolve the enantiomers of 1,2-diacylglycerol, which is impossible with standard NP- or RP-HPLC.

1. Objective: To separate sn-1,2- and sn-2,3-diacylglycerol enantiomers.

2. Sample Preparation & Derivatization:

- Isolate the 1,2(2,3)-DAG fraction from the total lipid extract, if necessary, using preparative TLC or NP-HPLC.

- Derivatize the isolated DAGs with 3,5-dinitrophenylurethane (DNPU) as this has been shown to be highly effective for chiral separation.[14][15][17][21] The procedure is similar to that in Protocol 1, using 3,5-dinitrophenyl isocyanate as the reagent.

3. HPLC System and Conditions:

| Parameter | Specification |

| HPLC System | Isocratic HPLC system with a UV detector and precise temperature control |

| Column | Chiral Stationary Phase (CSP) Column, e.g., N-(R)-1-(α-naphthyl)ethylaminocarbonyl-(S)-valine bonded to silica[15] |

| Mobile Phase | Hexane / 1,2-Dichloroethane / Ethanol (Isocratic mixture, ratio must be optimized, e.g., 49:49:2)[15] |

| Flow Rate | 0.8 mL/min |

| Column Temp. | Sub-ambient temperatures, e.g., 0°C to -25°C, can dramatically improve resolution[14][17] |

| Injection Vol. | 10 µL |

| Detector | UV Detector at 254 nm |

4. Expected Results: The racemic mixture of 1,2- and 2,3-DAG derivatives will be resolved into two distinct peaks. Typically, the sn-1,2-enantiomer elutes before the sn-2,3-enantiomer.[15]

Key Considerations and Troubleshooting

Diagram: The Problem of Acyl Migration

Caption: Acyl migration can lead to analytical artifacts.

-

Preventing Acyl Migration: This is the most critical challenge in DAG analysis. The spontaneous isomerization of 1,2-DAGs to the more thermodynamically stable 1,3-isomer can artificially inflate the 1,3-DAG concentration.[3][4]

-

Trustworthiness: To ensure a self-validating protocol, always work at low temperatures, minimize sample workup time, and avoid acidic or basic conditions. The most reliable method is to derivatize the free hydroxyl group immediately after extraction, which covalently "locks" the isomer in its native form.[3]

-

-

Column Choice: The choice of column is paramount. Do not attempt to separate enantiomers on a C18 column or positional isomers on a chiral column without a clear understanding of the separation mechanism.

-

Detection: For underivatized lipids, universal detectors like ELSD, CAD, or MS are required.[18][19] UV detection is only viable when a chromophore is introduced via derivatization.[9] Mass spectrometry offers the highest sensitivity and specificity, providing mass information that can confirm the identity of the fatty acid chains.[22][23]

-

Quantification: Accurate quantification relies on the use of appropriate standards. Due to differences in detector response (especially for ELSD/CAD), it is crucial to use a calibration curve generated from authentic standards for each class of isomer being measured.[18]

Conclusion

The successful separation of 1,2- and 1,3-diacylglycerol isomers is readily achievable with a carefully chosen HPLC strategy. For resolving positional isomers while ensuring analytical integrity, Normal-Phase HPLC on a silica column following derivatization is the most robust approach. Reversed-Phase HPLC is a powerful tool for profiling DAG molecular species and their isomers in complex mixtures without derivatization. Finally, for the specific and challenging task of resolving enantiomers, Chiral HPLC is indispensable. By understanding the principles behind each technique and adhering to the protocols outlined, researchers can confidently and accurately quantify these critical lipid molecules.

References

- Itabashi, Y., & Takagi, T. (1992). Enantiomer Separation of Diacylglycerol Derivatives of Marine Fish Triacylglycerols Using a Chiral Stationary Phase. Journal of the American Oil Chemists' Society.

-

Gertz, C., & Wiele, T. (2013). Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry. PubMed. [Link]

-

Takagi, T., & Itabashi, Y. (1987). Rapid separations of diacyl- and dialkylglycerol enantiomers by high performance liquid chromatography on a chiral stationary phase. Lipids. [Link]

-

Li, M., et al. (2017). Analysis of diacylglycerols by ultra performance liquid chromatography-quadrupole time-of-flight mass spectrometry: Double bond location and isomers separation. Analytica Chimica Acta. [Link]

-

Itabashi, Y., et al. (2009). Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, Oxford Academic. [Link]

-

Lo, S. K., et al. (2004). Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography. PubMed. [Link]

-

Murphy, R. C., & Zemski Berry, K. A. (2011). Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry. PMC. [Link]

-

Itabashi, Y., et al. (2000). Reversed-Phase HPLC Separation of 1,2Diacylglycerol Regioisomers. ResearchGate. [Link]

-

Itabashi, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. SciSpace. [Link]

-

Adachi, S., et al. (2005). Direct separation of regio- and enantiomeric isomers of diacylglycerols by a tandem column high-performance liquid chromatography. PubMed. [Link]

-

Itabashi, Y., et al. (2000). High-performance liquid chromatographic resolution of reverse isomers of 1,2-diacyl-rac-glycerols as 3,5-dinitrophenylurethanes. PubMed. [Link]

-

D’Arrigo, P., et al. (2023). Direct Chiral Supercritical Fluid Chromatography–Mass Spectrometry Analysis of Monoacylglycerol and Diacylglycerol Isomers for the Study of Lipase-Catalyzed Hydrolysis of Triacylglycerols. Analytical Chemistry, ACS Publications. [Link]

-

Kuksis, A., & Myher, J. J. (1990). Determination of molecular species of enantiomeric diacylglycerols by chiral phase high performance liquid chromatography and polar capillary gas-liquid chromatography. PubMed. [Link]

-

Wang, M., et al. (2022). Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS. Frontiers in Chemistry. [Link]

-

Zemski Berry, K. A., & Murphy, R. C. (2011). Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry. PMC, PubMed Central. [Link]

-

You, L. Q., et al. (2013). Reversed-Phase High-Performance Liquid Chromatography Analysis of 1,3- and 1,2(2,3)-Positional Isomers of Palm-Based Diacylglycerols. ResearchGate. [Link]

-

Lo, S. K., et al. (2004). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. ResearchGate. [Link]

-

Lo, S. K., et al. (2004). Analysis of 1,2(2,3)- and 1,3-Positional Isomers of Diacylglycerols from Vegetable Oils by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

-

Preedy, V. R., et al. (1995). An HPLC assay for sn-1,2-diacylglycerol. PubMed. [Link]

-

Lo, S. K., et al. (2004). RP-HPLC separation of diacylglycerols produced from palm oil. ResearchGate. [Link]

-

Cyberlipid. (n.d.). Diacylglycerols-Analysis. Cyberlipid. [Link]

-

Cheong, L. Z. (n.d.). Analysis of glycerides and partial glycerides. Link 3. [Link]

-

Lo, S. K., et al. (2004). RP-HPLC separation of diacylglycerols produced from soybean oil. ResearchGate. [Link]

-

Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

-

GlobalData. (2024). Diacylglycerol O Acyltransferase 1 drugs in development, 2024. Pharmaceutical Technology. [Link]

-

Lazaridi, E., et al. (2021). A comprehensive two-dimensional liquid chromatography method for the simultaneous separation of lipid species and their oxidation products. Journal of Chromatography A. [Link]

Sources

- 1. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 3. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 5. Diacylglycerol O Acyltransferase 1 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

- 6. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]